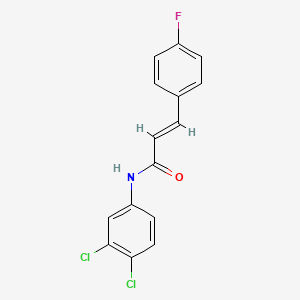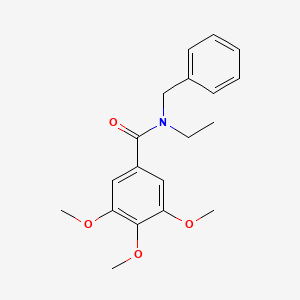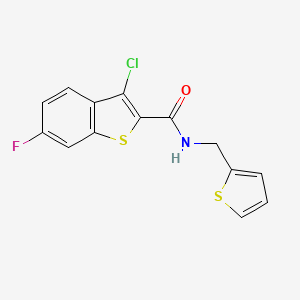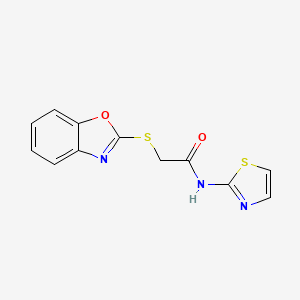
N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound with potential applications in various fields due to its unique molecular structure. It is part of a broader class of acrylamide compounds that have been studied for their diverse chemical and physical properties.
Synthesis Analysis
Acrylamide compounds can be synthesized through various chemical reactions, often involving nucleophilic displacement or polymerization processes. For instance, the synthesis of related acrylamide compounds has been achieved through reactions like nucleophilic [18F] fluorination, indicating the feasibility of synthesizing complex acrylamide structures with specific functional groups (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Acrylamide compounds typically feature a distinct molecular structure, often analyzed using techniques like FT-IR, NMR, and mass spectroscopy. The molecular structure of these compounds is characterized by the presence of an acrylamide group attached to various phenyl groups, which significantly influence their chemical behavior and interactions (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamide compounds are diverse. They can participate in polymerization reactions, as seen in the synthesis of N-(2,4,5-trichlorophenyl) acrylamide monomer and its polymers, indicating their potential as monomers in polymer chemistry (Tale & Jagtap, 2011). These reactions often result in materials with unique properties like antimicrobial activity.
Physical Properties Analysis
The physical properties of acrylamide compounds, such as solubility, thermal stability, and phase transition behavior, are key areas of study. For example, the solubility of related compounds in various solvents has been extensively studied, providing insights into their behavior in different environments (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
Acrylamide compounds exhibit a range of chemical properties, such as reactivity with other molecules and photo-physical properties. Studies have shown that these compounds can interact with biological molecules, and their reactivity can be quantitatively analyzed using computational methods (Satheeshkumar et al., 2017). Their interaction with light and fluorescence properties are also areas of significant interest.
Propriétés
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-7-6-12(9-14(13)17)19-15(20)8-3-10-1-4-11(18)5-2-10/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACXFCBOZIKQH-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5610133.png)
![methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5610137.png)

![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
![1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)
